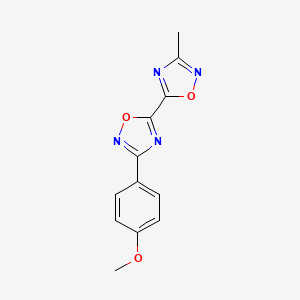

3-Nitro-4-phenyl-1,2,5-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

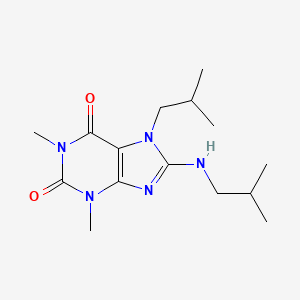

3-Nitro-4-phenyl-1,2,5-oxadiazole is a heterocyclic compound. It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . These compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxadiazoles can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterisation of Mesogenic Materials

Research by Abboud et al. (2017) introduced new mesogenic series with a 1,3,4-oxadiazole ring bearing a nitro terminal group, displaying different liquid crystalline phases influenced by the nitro group's presence as a strong polar entity. The study also discussed the role of the alkoxy terminal chain and the bent heterocyclic ring in these properties (Abboud, Lafta, & Tomi, 2017).

Optoelectronic Properties of Donor-Acceptor Derivatives

A comprehensive study by Joshi and Ramachandran (2017) modeled a variety of 1,3,4-oxadiazole derivatives to explore their optoelectronic properties. The study highlighted the compounds' potential in visible light absorption and light harvesting efficiency, demonstrating their relevance in optoelectronic applications (Joshi & Ramachandran, 2017).

Corrosion Inhibition

Lagrenée et al. (2001) investigated the effect of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole on the corrosion of mild steel, finding that derivatives of oxadiazoles could significantly influence corrosion processes, offering insights into the development of corrosion inhibitors (Lagrenée et al., 2001).

Green Synthetic Methods

Zhu et al. (2015) developed an eco-friendly synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, demonstrating an energy-efficient, catalyst-free approach that aligns with green chemistry principles (Zhu, Zou, Shao, & Li, 2015).

Antimicrobial Evaluation

Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities, revealing significant potential for these compounds in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Wirkmechanismus

Target of Action

3-Nitro-4-phenyl-1,2,5-oxadiazole is a derivative of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom Oxadiazoles have been utilized in various applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

Pharmacokinetics

Oxadiazoles possess hydrogen bond acceptor properties, which could potentially influence their pharmacokinetic properties .

Result of Action

Oxadiazole derivatives have shown potential in various medicinal applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxadiazole derivatives improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . .

Safety and Hazards

Zukünftige Richtungen

Oxadiazoles have shown promising results in various fields, including medicinal chemistry and high-energy molecules . Future research could focus on the development of new drugs using 1,3,4-oxadiazoles . Additionally, the synthesis of nitrogen- and oxygen-containing scaffolds could be further explored due to their versatility in drug discovery .

Eigenschaften

IUPAC Name |

3-nitro-4-phenyl-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHKBZPGQFDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879290 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76016-68-7 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)